Betamethasone 17-acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)23(17,25)19(29)11-22(18,4)24(13,20(30)12-26)31-14(2)27/h7-8,10,13,17-19,26,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRUILUEYSIMD-QZIXMDIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-12-3 | |
| Record name | Betamethasone 17-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical Synthesis and Derivatization Strategies
Synthetic Pathways to Betamethasone (B1666872) 17-acetate
The creation of Betamethasone 17-acetate is a sophisticated process that begins with precursor steroids and involves multiple, carefully controlled steps. Both traditional chemical synthesis and modern biocatalytic methods are employed to achieve the desired molecular structure.
The synthesis of betamethasone, the parent compound of this compound, is a complex, multi-step process that typically starts from more accessible steroid precursors. A common starting material is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). researchgate.netresearchgate.netacs.orgvjs.ac.vn The synthetic route involves several key transformations to build the characteristic features of the betamethasone molecule.
One of the initial critical steps is the stereoselective introduction of the 16β-methyl group. researchgate.netresearchgate.net Following this, the dihydroxyacetone side chain at the C-17 position is constructed. This can be achieved through various chemical maneuvers, including the use of 2-chlorovinyl ethyl ether as a substitute for more toxic reagents like potassium cyanide. researchgate.netresearchgate.net
A crucial feature of betamethasone is the double bond between the C1 and C2 positions in the A-ring of the steroid nucleus. researchgate.net While this can be achieved through chemical dehydrogenation using reagents like dichlorodicyanoquinone (DDQ), this step is often accomplished via fermentation. researchgate.netresearchgate.net
The final step to obtain this compound involves the selective esterification of the hydroxyl group at the C-17 position of the betamethasone molecule. This can be accomplished through the hydrolysis of a corresponding 17,21-orthoester intermediate under mild acidic conditions, which helps to prevent rearrangement to the isomeric 21-monoester. google.com Another method involves the direct acylation of the 17α-hydroxyl group. google.com
Modern steroid synthesis increasingly incorporates enzymatic and biocatalytic methods to improve selectivity, efficiency, and sustainability. nih.govresearchgate.net One of the most significant applications of biocatalysis in the synthesis of betamethasone and its derivatives is the introduction of the C1-C2 double bond in the A-ring. researchgate.net
This transformation is catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase (KSTD). uj.edu.placs.orgrsc.org This enzyme regioselectively creates the double bond, a key structural feature for the anti-inflammatory activity of glucocorticoids like betamethasone. uj.edu.placs.orgrsc.org The use of whole-cell biocatalysis, employing microorganisms such as Nocardioides or engineered E. coli, for this dehydrogenation step is an established industrial practice, often replacing traditional chemical oxidants. researchgate.netresearchgate.netresearchgate.netrsc.org This biocatalytic approach offers high stereo- and regioselectivity under mild reaction conditions. orientjchem.org
Beyond dehydrogenation, biocatalysis is explored for other transformations in steroid synthesis, such as hydroxylation at positions that are difficult to access with chemical agents. nih.govorientjchem.org These enzymatic steps are crucial for producing key intermediates required for the synthesis of complex steroidal drugs. orientjchem.org
Chinese patents describe methods for preparing high-purity betamethasone acetate (B1210297) with yields reportedly exceeding 99% under optimized conditions. google.com These methods often involve the use of specific catalysts, such as a phase transfer catalyst with an acetate salt, and carefully controlled reaction times and temperatures. google.com For example, one patented method specifies reacting an intermediate with an acetate in the presence of a catalyst for 2 to 48 hours at temperatures between 50 and 120 °C. google.com Another process focuses on purification by distillation and crystallization from acetone (B3395972) to reduce impurities to within acceptable limits.
The table below summarizes findings from various synthetic routes for betamethasone and its esters, highlighting the impact of different conditions on the reaction outcome.
| Synthetic Step/Process | Precursor/Intermediate | Reagents and Conditions | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Overall Synthesis | 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) | 11-step chemical and fermentation process | 22.9% overall yield | researchgate.netresearchgate.net |
| Epoxy Hydrolysate Synthesis | Betamethasone Valerate (B167501) Bromohydrin | Optimized esterification and reduced elutriation | Improved to 70-75% from 65% | google.com |
| Acetate Preparation | 17α-hydroxyl-9,11β-epoxy-16β-methyl pregna-1,4-diene-3,20-dione | Ammonium salt catalyst, brominated reagent, then acetate with phase transfer catalyst | >99% purity | google.com |
| Diester Synthesis | Betamethasone 17-propionate | Propionyl chloride in pyridine (B92270) at 0°C | Not specified | chemicalbook.com |
Derivatization of this compound for Modified Pharmacological Properties
To enhance its therapeutic index, this compound can be further modified. These structural alterations aim to modulate its potency, absorption, and metabolism. medscape.comfrontiersin.orgscielo.br
A common derivatization strategy for betamethasone is esterification at the C-21 hydroxyl group. This modification can lead to the formation of 17,21-diesters, such as Betamethasone 17,21-dipropionate. chemicalbook.com The synthesis of these diesters can be achieved by reacting a 17-monoester, like Betamethasone 17-propionate, with an acid chloride (e.g., propionyl chloride) in a basic solvent like pyridine. chemicalbook.com
Research into novel glucocorticoid analogues extends beyond simple esterification. frontiersin.org Scientists have explored a variety of structural modifications to the betamethasone framework to create compounds with a better separation of topical anti-inflammatory activity and systemic side effects. nih.govacs.org
One area of investigation has been the introduction of substituents at the 12β-position of the steroid nucleus. nih.govacs.org A series of 9α-halo-12β-hydroxy and 12β-acyloxy analogues of betamethasone 17,21-dipropionate have been synthesized and evaluated. nih.govacs.org It was found that while 12β-hydroxy analogues were systemically absorbed, the corresponding 12β-esters were not, indicating that modifications at this position can significantly alter the pharmacokinetic profile. nih.govacs.org
Another approach involves the formation of a 9β,11β-epoxide intermediate from a bromohydrin precursor. acs.org This epoxide can then be reacted with various reagents, such as anhydrous hydrochloric acid (HCl) or hydrofluoric acid (HF), to introduce different halogens at the 9α-position, leading to the synthesis of analogues like 9α-chloro or 9α-fluoro derivatives. acs.org These explorations into novel analogues are driven by the goal of developing more potent and safer anti-inflammatory agents. nih.govacs.org
Targeted Synthesis for Enhanced Receptor Interactions
The therapeutic potency of this compound is intrinsically linked to its affinity for the glucocorticoid receptor (GR). Consequently, targeted synthesis and derivatization strategies are pivotal in modulating this interaction. The primary goal is to refine the molecular structure to optimize binding to the GR's ligand-binding domain, thereby enhancing efficacy. Research in this area focuses on structure-activity relationships (SAR), exploring how specific chemical modifications to the steroid nucleus and its side chains influence receptor binding and subsequent biological activity.
Key to the anti-inflammatory action of corticosteroids is their ability to bind to specific receptor proteins in target tissues, which in turn regulates the expression of corticosteroid-responsive genes. nih.govncats.io The structure of the steroid is critical for this interaction. For glucocorticoids, the 17α and 17β side chains, the C3-ketone, the C4,5 double bond, and the 11β-hydroxyl group are all considered essential pharmacophores for significant activity. uomustansiriyah.edu.iqijdvl.com
Strategies for enhancing receptor interactions for betamethasone-class steroids often involve modifications at several key positions:
Halogenation: The introduction of a fluorine atom at the 9α-position of the steroid's B-ring is a well-established method for significantly increasing both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqijdvl.com This is attributed to the electron-withdrawing effect of the fluorine atom on the nearby 11β-hydroxyl group, which enhances the steroid's binding affinity to the receptor. uomustansiriyah.edu.iq Further fluorination at the C6 position can augment potency even more. ijdvl.comacs.org
17α- and 17β-Position Modifications: The side chains at the C17 position are critical for receptor binding and activity. Esterification at the 17- and 21-positions is a common strategy to increase lipophilicity, which can improve skin penetration. ijdvl.com The choice of the ester group is crucial; while simple alkyl esters may be inactive, more complex esters can confer high activity. ingentaconnect.com For instance, studies on other 17α-substituted steroids have shown that lipophilicity and steric factors of the side-chain are major parameters affecting receptor affinity. nih.gov In one study of cortienic acid analogs, 17α-propoxy and butoxy side chains demonstrated higher binding affinities than the standard, dexamethasone (B1670325). nih.gov
Carbamate (B1207046) Derivatives: A series of betamethasone 17α-carbamates were synthesized and evaluated for their affinity to the glucocorticoid receptor. Several alkyl-substituted carbamates were found to have excellent receptor affinity, with one compound showing an IC50 of 5.1 nM. nih.gov This research highlights how targeted derivatization at the 17α-position can produce potent GR modulators. nih.gov
The synthesis of these derivatives often starts from a precursor like betamethasone itself or an intermediate in its synthesis pathway. For example, a method for preparing betamethasone 17-valerate involves reacting betamethasone with trimethyl orthovalerate. google.com Similarly, the synthesis of this compound can be achieved by reacting an intermediate compound with an acetate source in the presence of a phase transfer catalyst. google.com While these syntheses aim to produce the final ester, the underlying principle of SAR dictates the choice of the ester to achieve desired receptor interaction and therapeutic effect.
Biotransformation has also been explored as a method to generate novel derivatives. A study involving the biotransformation of betamethasone dipropionate using plant-based biocatalysts yielded new compounds that exhibited high potential binding affinity with the glucocorticoid receptor. scienceopen.com
The table below summarizes key structural modifications and their general effect on glucocorticoid receptor affinity, based on research on betamethasone and related corticosteroids.
Table 1: Structure-Activity Relationships for Glucocorticoid Receptor Binding
| Structural Modification | Position | Effect on Receptor Affinity | Reference |
|---|---|---|---|
| Fluorination | C9α | Potentiation of activity | uomustansiriyah.edu.iqijdvl.com |
| Fluorination | C6α | Increased potency | ijdvl.comacs.org |
| Esterification | C17, C21 | Increased lipophilicity and activity | ijdvl.com |
| Alkyl Carbamate Substitution | C17α | Excellent affinity | nih.gov |
Molecular and Cellular Pharmacology of Betamethasone 17 Acetate
Glucocorticoid Receptor Binding Kinetics and Thermodynamics
The interaction between Betamethasone (B1666872) 17-acetate and the glucocorticoid receptor is a critical determinant of its potency and duration of action. This interaction is governed by the principles of kinetics and thermodynamics, which describe the rate and energy of the binding process.
Ligand-Receptor Interaction Studies: Binding Affinity and Selectivity
The binding affinity of a corticosteroid for the glucocorticoid receptor is a key factor in its pharmacological activity. Studies have shown that the chemical structure of a steroid, including the nature of its ester substituents, significantly influences its binding affinity. For Betamethasone, the addition of a 17-alpha-acetate group has been found to decrease its affinity for the glucocorticoid receptor. nih.gov This is in contrast to the substitution with a 17-alpha-OH or 21-OH group, which tends to increase affinity. nih.gov
The selectivity of Betamethasone 17-acetate for the glucocorticoid receptor over other steroid receptors, such as the mineralocorticoid, androgen, and estrogen receptors, is also an important aspect of its pharmacological profile. High selectivity for the GR is desirable to minimize off-target effects. Glucocorticoids, including betamethasone and its esters, are known to possess high selectivity for the GR. ersnet.org
Table 1: Factors Influencing Glucocorticoid Receptor Binding Affinity of Betamethasone Esters
| Structural Modification | Effect on Binding Affinity | Reference |
| 17-alpha-acetate substitution | Decrease | nih.gov |
| 17-alpha-OH substitution | Increase | nih.gov |
| 21-OH substitution | Increase | nih.gov |
| Elongation of ester chain (e.g., to valerate) | Increase | nih.gov |
Computational Modeling of Glucocorticoid Receptor Binding Sites
Computational modeling and molecular docking studies are valuable tools for visualizing and understanding the interactions between a ligand and its receptor at the atomic level. These models can predict the binding orientation of the ligand within the receptor's binding pocket and identify the key amino acid residues involved in the interaction.
For glucocorticoids, the binding to the GR ligand-binding domain (LBD) is a crucial step for receptor activation. Molecular docking studies of related compounds, such as betamethasone dipropionate, have provided insights into the potential binding modes of betamethasone esters. researchgate.net These studies suggest that the steroid core interacts with a hydrophobic pocket within the GR, and specific hydrogen bonds and van der Waals interactions contribute to the stability of the complex. However, a specific computational model for this compound is not available in the reviewed literature. A previously published molecular docking study on betamethasone dipropionate has since been retracted. researchgate.net
Comparative Binding Profiles with Other Corticosteroid Esters
The binding affinity of corticosteroid esters for the glucocorticoid receptor can vary significantly depending on the nature of the ester group at the C17 and C21 positions. This variation in affinity is a key determinant of their relative potencies.
Studies comparing different esters of betamethasone and other corticosteroids have revealed some general trends. For instance, elongation of the ester chain at both the C17 and C21 positions, from acetate (B1210297) to valerate (B167501), leads to an increase in binding affinity for the glucocorticoid receptor. nih.gov This suggests that Betamethasone 17-valerate would have a higher affinity for the GR than this compound.
In a broader context, the relative binding affinities of various corticosteroids are often compared to that of dexamethasone (B1670325), a potent glucocorticoid. While specific comparative data for this compound is limited, the general principle holds that modifications to the ester side chains can significantly modulate the affinity of the parent steroid for its receptor.
Table 2: Comparative Glucocorticoid Receptor Affinity of Corticosteroid Esters
| Corticosteroid Ester | Relative Binding Affinity Trend | Reference |
| This compound | Lower than parent alcohol and valerate ester | nih.gov |
| Betamethasone 17-valerate | Higher than acetate ester | nih.gov |
| Betamethasone (parent alcohol) | Higher than 21-esters | nih.gov |
| Hydrocortisone (B1673445) 17-acetate | Lower than parent alcohol | nih.gov |
Intracellular Signaling Pathways Modulated by this compound
Upon binding of this compound to the glucocorticoid receptor, the receptor-ligand complex undergoes a conformational change and translocates to the nucleus. Inside the nucleus, it modulates gene expression through several mechanisms, primarily by interacting with specific DNA sequences known as glucocorticoid response elements (GREs) or by influencing the activity of other transcription factors.
Mechanisms of Gene Expression Modulation via Glucocorticoid Receptor Complex
The modulation of gene expression by the this compound-GR complex occurs through two primary mechanisms: transactivation and transrepression. nih.govmedchemexpress.com
Transactivation: In this mechanism, the GR-ligand complex binds directly to positive GREs in the promoter regions of target genes. This binding event typically leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in an increase in the transcription of these genes. Genes that are transactivated by glucocorticoids often encode for anti-inflammatory proteins.
Transrepression: This process involves the GR-ligand complex interfering with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. The GR can inhibit the activity of these transcription factors through several mechanisms, including direct protein-protein interactions that prevent them from binding to their DNA response elements, or by competing for essential coactivators. This leads to a downregulation of the expression of pro-inflammatory genes.
Studies on esterified betamethasone have shown that it possesses full transrepression activity. nih.govmedchemexpress.com However, its transactivation activity can show species-specific differences. nih.govmedchemexpress.com
Influence on Pro-inflammatory and Anti-inflammatory Gene Networks
The therapeutic effects of this compound are a direct consequence of its ability to shift the balance of gene expression from a pro-inflammatory to an anti-inflammatory state.
Repression of Pro-inflammatory Genes:
A primary mechanism of the anti-inflammatory action of glucocorticoids is the repression of genes that encode for pro-inflammatory cytokines, chemokines, and adhesion molecules. This is largely achieved through the transrepression of transcription factors like NF-κB and AP-1. By inhibiting these pathways, glucocorticoids can downregulate the expression of a wide range of inflammatory mediators. For example, betamethasone has been shown to reduce the activation of NF-κB and the subsequent elevation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). dntb.gov.ua Combination therapies including betamethasone dipropionate have demonstrated significant inhibition of IL-17A and TNF-α secretion. nih.gov
Induction of Anti-inflammatory Genes:
In addition to repressing pro-inflammatory genes, the this compound-GR complex also induces the expression of several anti-inflammatory proteins through transactivation. Key examples of these include:
Annexin A1 (Lipocortin-1): This protein is a potent anti-inflammatory mediator that is induced by glucocorticoids. patsnap.com Annexin A1 is thought to mediate some of the anti-inflammatory effects of glucocorticoids by inhibiting phospholipase A2, an enzyme involved in the production of pro-inflammatory lipid mediators.
Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ is another protein whose expression is upregulated by glucocorticoids. adooq.commedchemexpress.com It has been shown to interfere with pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, thereby contributing to the anti-inflammatory effects of glucocorticoids. nih.gov
Inhibitor of κBα (IκBα): Glucocorticoids can increase the expression of IκBα, which is an endogenous inhibitor of NF-κB. nih.gov By upregulating IκBα, glucocorticoids can more effectively sequester NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression in the nucleus.
Table 3: Examples of Gene Networks Modulated by Glucocorticoids
| Gene Network | Effect of Glucocorticoids | Key Mediators | Mechanism | References |
| Pro-inflammatory | Repression | NF-κB, AP-1 | Transrepression | dntb.gov.uanih.gov |
| Anti-inflammatory | Induction | Annexin A1, GILZ, IκBα | Transactivation | patsnap.comadooq.commedchemexpress.comnih.govnih.gov |
Role in Cellular Processes (e.g., arachidonic acid pathway inhibition)
A significant aspect of the anti-inflammatory action of glucocorticoids like this compound is the modulation of the arachidonic acid cascade. nih.gov This process begins with the inhibition of phospholipase A2 (PLA2), a key enzyme responsible for releasing arachidonic acid from membrane phospholipids. taylorandfrancis.comyoutube.com By stimulating the production of inhibitory proteins like lipocortins (annexins), corticosteroids effectively block PLA2 activity. taylorandfrancis.com This action prevents the liberation of arachidonic acid, which is a precursor to a variety of pro-inflammatory mediators. nih.govcapes.gov.br
The arachidonic acid pathway proceeds via several enzymatic routes, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins (B1171923) and leukotrienes, respectively. youtube.com These molecules are potent mediators of inflammation. youtube.com Glucocorticoids suppress the synthesis of these inflammatory prostaglandins by inhibiting the release of the precursor, arachidonic acid. nih.gov Studies have demonstrated that glucocorticoids can inhibit the release of arachidonic acid, and this effect is mediated through the glucocorticoid receptor. nih.gov In vitro studies have shown that betamethasone exhibits a weak inhibitory effect on phospholipase-A2 activity in serum from patients with acute pancreatitis. nih.gov
Pre Clinical Pharmacokinetics and Metabolism
Absorption, Distribution, and Elimination in Animal Models
The pharmacokinetic properties of betamethasone (B1666872) 17-acetate are significantly influenced by its chemical structure. As a hydrophobic ester, it possesses low aqueous solubility, which dictates its behavior following parenteral administration in animal models. nih.gov
Oral Bioavailability and Parenteral Absorption in Animal Studies
Oral bioavailability data for betamethasone 17-acetate is limited in pre-clinical literature, as it is primarily administered parenterally. When administered intramuscularly as part of a suspension, this compound exhibits sustained-release properties. nih.gov This is attributed to its low aqueous solubility (approximately 30 µg/ml), which leads to dissolution rate-limited absorption from the injection site. nih.gov The slow dissolution of the suspended particles into the interstitial fluid precedes its diffusion into the vascular system, resulting in a prolonged therapeutic effect. nih.gov
In a study conducted in sheep using a combination formulation, the bioavailability of betamethasone from the acetate (B1210297) prodrug was found to be approximately 62.3% relative to the more soluble phosphate (B84403) prodrug. nih.gov Studies in horses following intra-articular administration of a combined betamethasone sodium phosphate and betamethasone acetate suspension demonstrated detectable plasma concentrations, indicating systemic absorption from the joint space. dntb.gov.uauky.edunih.gov
| Parameter | Value (Mean ± SD) | Animal Model | Route | Reference |
| Maximum Concentration (Cmax) | 3.97 ± 0.23 ng/mL | Thoroughbred Horse | Intra-articular | dntb.gov.uauky.edunih.gov |
| Time to Cmax (Tmax) | 1.45 ± 0.20 h | Thoroughbred Horse | Intra-articular | dntb.gov.uauky.edunih.gov |
| Elimination Half-life (t½) | 7.48 ± 0.39 h | Thoroughbred Horse | Intra-articular | dntb.gov.uauky.edunih.gov |
Tissue Distribution and Clearance Mechanisms in Animal Systems
Following absorption, betamethasone is distributed into various tissues. In studies with exercised Thoroughbred horses, after intra-articular administration of a betamethasone acetate-containing formulation, the drug was detected in plasma, urine, and synovial fluid. dntb.gov.uauky.edunih.gov Betamethasone concentrations were quantifiable in plasma for up to 96 hours and in urine for up to 7 days. dntb.gov.uauky.edunih.gov Notably, the drug persisted in the synovial fluid of the injected joint for a prolonged period, falling below the limit of detection between 14 and 21 days post-administration. dntb.gov.uauky.edunih.gov
The clearance of betamethasone derived from the 17-acetate ester is governed by its slow absorption rate. This phenomenon, known as "flip-flop kinetics," occurs when the rate of absorption is slower than the rate of elimination. Consequently, the terminal half-life observed in plasma reflects the sustained release from the injection depot rather than the actual elimination rate of the drug from the body. nih.gov
Pharmacokinetic Modeling in Pre-clinical Species (e.g., horses)
Pharmacokinetic modeling in horses and sheep has been instrumental in characterizing the disposition of this compound. In horses, plasma data following intra-articular administration has been analyzed using compartmental pharmacokinetic models. dntb.gov.uauky.edunih.gov These models help to quantify key parameters such as absorption and elimination rates.
In Vitro Metabolic Profiling and Metabolite Identification
As a prodrug, this compound must undergo metabolic conversion to release the active betamethasone molecule. This process, along with further metabolism of betamethasone itself, has been investigated in vitro and inferred from in vivo studies.
Enzymatic Hydrolysis of this compound Esters
The conversion of this compound to active betamethasone is achieved through enzymatic hydrolysis. This cleavage of the ester bond is carried out by esterase enzymes present in various tissues and blood. aston.ac.ukfrontiersin.org While specific in vitro studies detailing the hydrolysis rates for this compound are not extensively reported, the principle is well-established for steroid esters. nih.gov The rate of this enzymatic cleavage can be influenced by the nature and position of the ester group. nih.gov In vitro studies on other steroid esters have shown that 21-esters are highly susceptible to hydrolysis by esterases found in skin homogenates. aston.ac.uk It is accepted that the conversion of the acetate prodrug to the active corticosteroid is a relatively rapid process once the compound is in solution. nih.gov
Identification and Characterization of Novel Metabolites in vitro
While comprehensive in vitro metabolic profiling of this compound is not widely published, data from in vivo human studies provide significant insight into the potential metabolic pathways. After the initial hydrolysis to betamethasone, the molecule undergoes further biotransformation. An investigation into the metabolism of betamethasone following intramuscular injection in humans identified 24 metabolites. semanticscholar.orgnih.govsigmaaldrich.com These findings suggest that the primary metabolic routes for betamethasone, which would be expected in pre-clinical in vitro systems, involve several key reactions.
The major metabolic transformations identified include:
11-oxidation: Conversion of the 11-hydroxyl group to a ketone. nih.govsigmaaldrich.com
6-hydroxylation: The addition of a hydroxyl group at the 6-position. nih.govsigmaaldrich.com
Reduction: Reduction of the C20 ketone or the 4-ene-3-one structure in the A-ring. nih.govsigmaaldrich.com
Side-chain cleavage: Cleavage of the side chain with subsequent oxidation at the C17 position. nih.govsigmaaldrich.com
Eleven of the metabolites characterized in this study had not been previously reported, indicating a complex metabolic profile for betamethasone. nih.govsigmaaldrich.com An in vitro study on the percutaneous absorption of a related compound, betamethasone 17-valerate, across canine skin showed no significant metabolism of the ester itself during penetration. nih.gov
| Metabolic Reaction | Description | Reference |
| 11-Oxidation | The 11-hydroxyl group is oxidized to form an 11-keto metabolite. | nih.govsigmaaldrich.com |
| 6-Hydroxylation | A hydroxyl group is introduced at the 6-position of the steroid nucleus. | nih.govsigmaaldrich.com |
| A-Ring Reduction | The double bond in the A-ring (4-ene-3-one) is reduced. | nih.govsigmaaldrich.com |
| C20 Reduction | The ketone group at the C20 position is reduced. | nih.govsigmaaldrich.com |
| Side-Chain Cleavage | The C17 side chain is cleaved, followed by oxidation. | nih.govsigmaaldrich.com |
Comparative Metabolic Pathways with Other Betamethasone Esters
The metabolic fate of this compound is intrinsically linked to its ester structure. Like other corticosteroid esters, its primary metabolic pathway involves hydrolysis to the active parent compound, betamethasone. This process is catalyzed by esterase enzymes present in the skin.
Studies on the closely related compound, betamethasone 17-valerate (BMV), provide significant insight into these pathways. When BMV permeates the skin, it is metabolized into betamethasone (BM). nih.gov Research using living skin equivalents (LSE) has demonstrated that while betamethasone 17-valerate shows limited metabolism within the skin, the 21-ester, betamethasone 21-valerate, is readily metabolized by skin esterases to form betamethasone. nih.gov This suggests that the position of the ester group significantly influences the rate and extent of metabolic conversion.
Specifically, one study found that when betamethasone 17-valerate was applied to an LSE, more than half of the corticosteroid detected in the receptor medium was the unchanged parent compound, indicating that very little metabolism of the 17-ester occurred in the skin. nih.gov In contrast, the application of betamethasone 21-valerate resulted in only the detection of the metabolite, betamethasone, in the receptor medium, signifying complete metabolism by skin esterases. nih.gov Another study noted that the conversion of betamethasone 21-valerate to betamethasone was accelerated by skin homogenate, confirming that LSE possesses sufficient esterase activity for this transformation. nih.gov
It is hypothesized that this compound follows a similar hydrolytic pathway to Betamethasone 17-valerate, being converted to betamethasone. However, the rate of this conversion may differ due to the different acyl group (acetate vs. valerate). The stability of the ester bond at the 17-position appears to be greater than at the 21-position, leading to slower enzymatic hydrolysis for 17-esters like this compound. nih.gov Furthermore, some studies have noted the potential for acyl migration, where the ester group moves from the 17-position to the 21-position (transesterification), creating an isomer with significantly lower potency. maynoothuniversity.ieresearchgate.net This isomerization is a critical factor in the stability and metabolism of these compounds within formulations and biological systems. maynoothuniversity.ieresearchgate.net
In Vitro and Ex Vivo Permeation Across Biological Membranes
The permeation of this compound across biological and synthetic membranes is a critical determinant of its topical bioavailability. This process is evaluated using various in vitro and ex vivo models that mimic the barrier function of the skin.
Permeation Studies Through Synthetic Membranes (e.g., cellulose (B213188) acetate, Strat-M®)
Synthetic membranes offer a reproducible and convenient alternative to biological skin for permeation studies, eliminating the high variability associated with biological samples. sigmaaldrich.commerckgroup.com
Cellulose acetate membranes have been investigated for their potential as rate-controlling barriers in transdermal drug delivery systems. nih.gov These membranes can be prepared to have uniform thickness and their permeability can be modified by the inclusion of plasticizers. nih.govmdpi.com Studies on various compounds have shown that cellulose acetate films can provide controlled diffusion over extended periods. nih.gov While direct studies on this compound are limited, research on the related betamethasone 17-valerate has found that cellulose membranes are useful for in vitro permeation cell validation. nih.govresearchgate.net However, some research suggests that certain porous filter membranes may be insufficiently discriminatory to provide useful permeation data for corticosteroids like betamethasone 17-valerate. nih.govresearchgate.net
Strat-M® is a multi-layered synthetic membrane specifically designed to mimic the structure and diffusion characteristics of human skin. sigmaaldrich.com It is constructed with layers of polyethersulfone and polyolefin to simulate the resistance of the epidermis and dermis. sigmaaldrich.com Research has demonstrated that Strat-M® provides a closer correlation to human skin diffusion than many animal skin models for a variety of compounds. sigmaaldrich.commerckgroup.com Studies comparing Strat-M® to human and hairless rat skin found that permeability coefficients obtained with Strat-M® could be used to predict those from the biological skins. merckgroup.com Its low variability makes it a valuable tool for screening and optimizing topical formulations during development. sigmaaldrich.com
| Membrane Type | Key Findings for Corticosteroid Permeation | Source(s) |
| Cellulose Acetate | Useful for validating permeation cells and can act as a rate-controlling membrane. Permeability can be altered with plasticizers. | nih.govnih.govresearchgate.net |
| Strat-M® | Closely mimics human skin diffusion characteristics with low variability. Predictive of in vivo performance for various compounds. | sigmaaldrich.commerckgroup.com |
Permeation Across Animal Skin Models (e.g., rat, hairless mouse, porcine stratum corneum/epidermis)
Animal skin models are widely used in ex vivo permeation studies to predict the performance of topical drugs in humans. The choice of animal model is crucial, as significant species-specific differences in skin structure and permeability exist. researchgate.netjosai.ac.jp
Hairless Mouse Skin: Hairless mouse skin is another common model due to its availability and ease of handling. nih.govresearchgate.netjosai.ac.jp Its permeability relative to human skin can be highly dependent on the specific compound being tested. core.ac.uk For betamethasone 17-valerate, the flux through hairless mouse skin was found to be approximately double that through human skin. core.ac.uk Despite this difference, some researchers have concluded that hairless mouse skin appears to be a convenient and suitable animal membrane for studying the permeation of this corticosteroid. nih.govresearchgate.net
| Animal Model | Comparative Permeability to Human Skin (for Betamethasone Esters) | Key Findings | Source(s) |
| Rat Skin | Generally more permeable. | May not be a suitable model for predicting human activity due to differences in metabolic activity (resistance to hydrolysis). | josai.ac.jpnih.gov |
| Hairless Mouse Skin | More permeable (flux can be ~2x higher). | Considered a convenient model for permeation studies despite higher permeability. | nih.govresearchgate.netcore.ac.uk |
| Porcine Skin | Most similar. | Regarded as the best surrogate for human skin due to similar structure, lipid composition, and permeability. | nih.govresearchgate.netjosai.ac.jptissue-source.com |
Influence of Formulation Composition on Membrane Permeation
The vehicle or formulation in which this compound is delivered plays a critical role in its permeation across the skin barrier. The composition of the formulation dictates the drug's thermodynamic activity, solubility, and partitioning behavior, which collectively influence its uptake and penetration into the stratum corneum. nih.govresearchgate.net
The goal of rational vehicle design is to optimize the balance between drug penetration and retention in the skin while minimizing systemic absorption. nih.gov Studies on betamethasone dipropionate have shown that the inclusion of different penetration enhancers, such as various fatty alcohols (e.g., oleyl alcohol, dodecanol), can significantly alter skin retention and absorption into the receptor fluid. nih.gov For instance, one formulation containing dodecanol (B89629) resulted in the highest skin retention and systemic absorption, while another with oleyl alcohol provided high skin retention with relatively low systemic absorption. nih.gov
For betamethasone 17-valerate, research has demonstrated that even when the drug is at the same thermodynamic activity in different vehicles, the resulting dermatopharmacokinetic (DPK) profiles, which measure drug uptake into the stratum corneum via tape-stripping, can distinguish between the formulations. nih.govresearchgate.net The composition of the vehicle also affects drug stability; for example, the rate of isomerization of betamethasone 17-valerate in a hydrophilic cream is significantly dependent on the concentration of the emulsifier used. maynoothuniversity.ie Higher emulsifier concentrations can lead to rapid degradation. maynoothuniversity.ie
Furthermore, incorporating lipid-based carriers like solid lipid nanoparticles (SLNs) can significantly modify drug delivery. Monostearin SLNs have been shown to provide controlled release and create a significant drug reservoir for betamethasone 17-valerate in the epidermis, potentially localizing its effect and reducing systemic side effects. nih.gov In contrast, beeswax SLNs did not demonstrate the same controlled-release or reservoir effects. nih.gov The viscosity of a formulation can also impact its removal from the skin surface and the apparent uptake of the drug into the stratum corneum. researchgate.net
| Formulation Variable | Effect on Permeation | Example | Source(s) |
| Penetration Enhancers | Can increase or decrease skin retention and systemic absorption. | Oleyl alcohol increased skin retention of betamethasone dipropionate with low systemic absorption. | nih.gov |
| Vehicle Composition | Affects thermodynamic activity and drug uptake into the stratum corneum. | Different vehicles with the same concentration of betamethasone 17-valerate produced distinct skin uptake profiles. | nih.govresearchgate.net |
| Emulsifier Concentration | Can affect the chemical stability (isomerization) of the drug. | High concentrations of macrogolstearylether-20/21 increased the degradation rate of betamethasone 17-valerate. | maynoothuniversity.ie |
| Lipid Nanoparticles | Can create a drug reservoir in the epidermis and provide controlled release. | Monostearin SLNs enhanced the epidermal reservoir of betamethasone 17-valerate. | nih.gov |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization of Betamethasone (B1666872) 17-acetate and its Derivatives
Spectroscopic methods are indispensable for the structural elucidation of Betamethasone 17-acetate. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical structure.
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule, providing a "molecular fingerprint" that can be used for structural confirmation. 182.160.97 The IR spectrum of a compound is a plot of the infrared light absorbance (or transmittance) versus frequency or wavelength. The absorption of infrared radiation causes molecular vibrations at specific frequencies that are characteristic of the bonds present in the molecule.
For this compound, IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the acetate (B1210297) ester and the ketone, the hydroxyl (-OH) group, the carbon-fluorine (C-F) bond, and the carbon-carbon double bonds (C=C) of the steroid nucleus. Different crystal forms, or polymorphs, of this compound can also be distinguished using IR spectroscopy, as the intermolecular interactions in different crystal lattices can influence the vibrational frequencies of the functional groups. researchgate.net Techniques such as Attenuated Total Reflectance (ATR)-IR and Fourier Transform Infrared (FTIR) spectroscopy are commonly utilized for the analysis of this compound. nih.gov
Table 1: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Carbonyl (ester) | C=O | ~1740-1720 |
| Carbonyl (ketone) | C=O | ~1660 |
| Hydroxyl | O-H | ~3500-3200 (broad) |
| Alkene | C=C | ~1620-1600 |
| Carbon-Fluorine | C-F | ~1100-1000 |
Note: The exact positions of the absorption bands can vary depending on the specific molecular environment and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure and connectivity of atoms in a molecule. nih.gov It is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in the presence of a strong magnetic field. For this compound, ¹H-NMR and ¹⁹F-NMR are particularly informative.
¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H-NMR spectrum of this compound would display a complex pattern of signals corresponding to the numerous protons in the steroid backbone, the methyl groups, and the acetate group. The chemical shift (position) of each signal, its integration (area), and its splitting pattern (multiplicity) are all used to assign the protons to their specific locations within the molecule.
¹⁹F-NMR (Fluorine-19 NMR) is a highly sensitive technique used to specifically probe the fluorine atom in this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F-NMR spectra are relatively easy to acquire and interpret. The spectrum would show a signal for the single fluorine atom, and its chemical shift and coupling to neighboring protons can provide valuable information about the stereochemistry at the C9 position.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation pattern.
For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺. The high-resolution mass spectrum would provide the exact mass of this ion, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion (e.g., [M+H]⁺) to generate product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. The fragmentation of this compound would likely involve the loss of the acetate group, water, and other small neutral molecules from the steroid core. nih.govresearchgate.net
Table 2: Illustrative Mass Spectrometry Data for Betamethasone Acetate
| Ion | m/z (example) | Description |
| [M+H]⁺ | 435.2177 | Protonated molecule |
| [M+H - H₂O]⁺ | 417.2071 | Loss of a water molecule |
| [M+H - CH₃COOH]⁺ | 375.2275 | Loss of acetic acid |
Note: The m/z values are illustrative and can vary slightly depending on the instrument and experimental conditions.
Chromatographic Quantification in Non-Human Biological Matrices
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures, such as biological samples. These methods are characterized by their high sensitivity, specificity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. tandfonline.com For the quantification of this compound in non-human biological matrices, a reversed-phase HPLC method is typically developed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Method development involves optimizing several parameters to achieve good separation of the analyte from other components in the matrix. These parameters include the choice of the stationary phase, the composition of the mobile phase (including pH and additives), the flow rate, and the column temperature. Detection is commonly performed using an ultraviolet (UV) detector, as the chromophores in the this compound molecule absorb UV light at a specific wavelength. nih.gov
Validation of the HPLC method is crucial to ensure its reliability and is performed according to established guidelines. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A stability-indicating HPLC method can also be developed to separate this compound from its potential degradation products. nih.gov
For the analysis of this compound in non-human biological matrices at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. nih.govscielo.br This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.
In an LC-MS/MS method, the analyte is first separated from the matrix components by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, where the analyte is ionized. In the tandem mass spectrometer, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. The instrument is set to monitor one or more of these specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). This highly selective detection method minimizes interferences from the biological matrix, allowing for accurate quantification at very low levels. akjournals.com
The development and validation of an LC-MS/MS method follow similar principles to those for an HPLC method, with additional considerations for the optimization of the mass spectrometer parameters, such as ionization source settings and collision energies. While many published methods focus on human plasma, the extraction procedures and analytical conditions can often be adapted for use with non-human biological matrices. nih.govnih.govgilbertodenucci.com
Formulation Science and Advanced Drug Delivery Systems
Stability of Betamethasone (B1666872) 17-acetate in Various Pharmaceutical Formulations
The efficacy of a pharmaceutical formulation is intrinsically linked to the stability of its active pharmaceutical ingredient (API). For Betamethasone 17-acetate, a potent synthetic glucocorticoid, maintaining its chemical integrity within a formulation is paramount to ensure its therapeutic activity. However, the molecule is susceptible to various degradation pathways, including photodegradation, thermal decomposition, and hydrolysis, which can be significantly influenced by the formulation's composition and environmental factors.
Photodegradation and Stabilization Strategies
Exposure to ultraviolet (UV) light can induce significant degradation of betamethasone esters. Studies on the closely related Betamethasone 17-valerate have shown that it decomposes extensively under UV light, primarily through a rearrangement of the cyclohexadienone moiety via a radical mechanism. nih.govresearchgate.net This process leads to the formation of several degradation products, including lumi, photolumi, and andro derivatives. nih.govresearchgate.net The photodegradation kinetics have been observed to follow first-order reactions. nih.gov
The rate of photodegradation is influenced by the solvent environment, with greater decomposition observed in solvents with a lower dielectric constant. nih.gov For instance, the degradation rate of Betamethasone 17-valerate was found to be faster in methanol (B129727) and acetonitrile (B52724) compared to an acetonitrile/buffer mixture. nih.gov
To mitigate photodegradation and enhance the stability of betamethasone esters in topical formulations, various stabilization strategies have been investigated. Research has demonstrated the effective use of photostabilizers in both cream and gel formulations. nih.govnih.gov These stabilizers can act through different mechanisms, such as light scattering or radical scavenging.
Key findings from stabilization studies include:
Titanium dioxide has shown a significant photoprotective effect, likely due to its ability to scatter light. nih.gov
Vanillin and butylated hydroxytoluene (BHT) have also demonstrated promising results, acting as radical scavengers to inhibit the degradation process. nih.gov
Table 1: Efficacy of Photostabilizers for Betamethasone 17-valerate
| Stabilizer | Stabilization Effect (%) in Cream | Stabilization Effect (%) in Gel | Mechanism of Action |
|---|---|---|---|
| Titanium dioxide | 33.5 - 42.5 | 33.5 - 42.5 | Light scattering |
| Vanillin | 21.6 - 28.7 | 21.6 - 28.7 | Radical scavenger |
Data sourced from studies on Betamethasone 17-valerate. nih.govnih.gov
Thermal and Hydrolytic Degradation Pathways
This compound is susceptible to degradation at elevated temperatures and in aqueous environments. The primary thermal degradation pathway for the analogous Betamethasone 17-valerate involves an intramolecular acyl migration, leading to the formation of the less potent Betamethasone 21-valerate. researchgate.netnih.gov This isomerization is a significant challenge in the formulation of aqueous-based products like hydrophilic creams. researchgate.net
Following this isomerization, further hydrolysis can occur, resulting in the formation of betamethasone alcohol. nih.govnih.gov The rate of this degradation process is influenced by pH, with studies on Betamethasone 17-valerate showing maximum stability in the pH range of 4-5. nih.govresearchgate.netnih.gov The degradation kinetics generally follow a first-order model. nih.govnih.gov
In a study evaluating the stability of Betamethasone 17-valerate in an emulsifying ointment, it was observed that more than 60% of the active ingredient degraded within 6 hours. nih.gov This was accompanied by a corresponding increase in the concentration of Betamethasone 21-valerate, which peaked after two days and subsequently degraded to betamethasone free alcohol with a half-life of approximately 8 days. nih.gov
Degradation Pathway of Betamethasone 17-valerate: Betamethasone 17-valerate → Betamethasone 21-valerate → Betamethasone alcohol nih.govnih.gov
Influence of Excipients and Environmental Factors on Stability
The stability of this compound in a pharmaceutical formulation is not solely dependent on its intrinsic properties but is also significantly affected by the excipients used and various environmental factors.
Excipients: The choice of excipients can have a profound impact on the degradation rate. For instance, in hydrophilic cream formulations, the concentration of the emulsifier has been shown to be a critical factor in the isomerization of Betamethasone 17-valerate. researchgate.netnih.gov Higher concentrations of certain emulsifiers can accelerate the degradation process, a finding that has been shown to be independent of the pH of the aqueous phase. researchgate.netnih.gov The thixotropic properties imparted by certain excipients can also contribute to a shielding effect, thereby enhancing the stability of the drug against photodegradation. nih.gov
Environmental Factors: Several environmental factors can influence the stability of betamethasone esters:
Solvent Polarity: The rate of thermal degradation increases with a decrease in the solvent's dielectric constant, indicating greater stability in more polar environments. nih.govnih.gov
pH: As previously mentioned, pH plays a crucial role in the hydrolytic degradation, with maximum stability for Betamethasone 17-valerate observed between pH 4 and 5. nih.govresearchgate.netnih.gov
Buffer Concentration and Ionic Strength: The rate of photodegradation has been shown to decrease with increasing phosphate (B84403) buffer concentration and ionic strength. nih.govnih.gov This is attributed to the deactivation of the excited state of the molecule and radical quenching. nih.govnih.gov
Novel Drug Delivery Systems for Controlled Release and Enhanced Bioavailability
To overcome the stability challenges and improve the therapeutic efficacy of this compound, advanced drug delivery systems are being explored. These systems aim to provide controlled release, enhance bioavailability, and target the drug to specific sites of action.
Development of Emulsions and Microemulsions
Emulsions and microemulsions are promising vehicles for the topical delivery of corticosteroids like this compound. These systems can enhance drug solubility, improve skin penetration, and protect the API from degradation.
Recent research has focused on the development of stable palm olein-based emulsions for Betamethasone 17-valerate. iium.edu.myiium.edu.my Palm olein is utilized as a vehicle due to its rich antioxidant content, which can contribute to better skin health and improved storage stability. iium.edu.myiium.edu.my The optimization of manufacturing process parameters, such as homogenization time and speed, is crucial for producing stable emulsions with desirable particle sizes. iium.edu.myiium.edu.my
Microemulsions, which are thermodynamically stable, transparent, and have a small droplet size, have also been investigated for the delivery of corticosteroids. nih.gov A study on the development of a microemulsion for Betamethasone dipropionate demonstrated that the optimized formulation significantly enhanced skin deposition and flux of the drug. nih.gov The selection of appropriate oils, surfactants, and co-surfactants is critical in formulating a stable and effective microemulsion. nih.gov
Nanocarrier Systems: Liposomes, Nanoparticles, and Lipid Nanocarriers
Nanocarrier systems offer several advantages for the delivery of this compound, including controlled drug release, improved stability, and enhanced penetration into the skin. nih.gov
Liposomes: These are phospholipid vesicles that can encapsulate both hydrophilic and lipophilic drugs. Liposomes have been explored as carriers for corticosteroids to improve their delivery to the upper layers of the skin. researchgate.net
Nanoparticles:
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. SLNs combine the advantages of polymeric nanoparticles and lipid emulsions, offering good biocompatibility, high drug loading, and controlled release. frontiersin.org They have been shown to provide prolonged and localized delivery of Betamethasone 17-valerate into the skin, potentially minimizing systemic absorption. researchgate.net
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This structure allows for improved drug loading capacity and stability during storage compared to SLNs. nih.govfrontiersin.org NLCs are considered highly effective for imparting controlled drug release and increasing the penetration of the drug through the stratum corneum. nih.gov Lipid-based nanocarriers, in general, are advantageous due to their biocompatibility, reduced toxicity, and ability to increase the bioavailability of poorly water-soluble drugs. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Betamethasone 17-valerate |
| Betamethasone 21-valerate |
| Betamethasone alcohol |
| Betamethasone dipropionate |
| Titanium dioxide |
| Vanillin |
| Butylated hydroxytoluene (BHT) |
Structure Activity Relationships Sar of Betamethasone 17 Acetate Derivatives
Influence of Esterification on Glucocorticoid Receptor Affinity and Activity
Esterification of the hydroxyl groups on the betamethasone (B1666872) molecule, particularly at the C-17 and C-21 positions, significantly modulates its pharmacokinetic and pharmacodynamic properties. The nature of the ester group influences the lipophilicity of the compound, which in turn affects its absorption, distribution, and binding affinity to the GR.
Comparative Potency of 17-acetate vs. Other C-17 and C-21 Esters
The ester moiety at the C-17 and C-21 positions plays a pivotal role in determining the potency of betamethasone derivatives. Research indicates that the 17-acetate ester of betamethasone, while active, may have a lower binding affinity for the glucocorticoid receptor compared to the parent alcohol. nih.gov In contrast, elongation of the ester chain at both the C-17 and C-21 positions, for instance to a valerate (B167501) ester, leads to an increase in both binding affinity and lipophilicity. nih.gov
Table 1: Comparative Glucocorticoid Receptor Affinity of Betamethasone Esters
| Compound | Position of Esterification | Relative Glucocorticoid Receptor Affinity |
|---|---|---|
| Betamethasone | - | Baseline |
| Betamethasone 17-acetate | C-17 | Decreased compared to parent alcohol |
| Betamethasone 21-acetate | C-21 | Decreased compared to parent alcohol |
| Betamethasone 17-valerate | C-17 | Increased compared to acetate (B1210297) |
| Betamethasone 17,21-dipropionate | C-17 and C-21 | Higher than 21-ester and parent alcohol, lower than 17-ester |
It is important to note that while there is a correlation between lipophilicity and binding affinity within the series of 17- and 21-esters, this relationship is not universally linear across all glucocorticoid derivatives. nih.gov
Stereochemical Effects on Biological Activity
The stereochemistry of the betamethasone molecule is critical for its biological activity. A key feature of betamethasone is the methyl group at the C-16 position in the beta (β) configuration. This is in contrast to its diastereomer, dexamethasone (B1670325), which has a methyl group in the alpha (α) configuration at the same position.
This seemingly minor difference in the spatial orientation of the methyl group has significant functional consequences. Studies have shown that dexamethasone (16α-methyl) is more potent than betamethasone (16β-methyl) in inducing transcriptional activation and apoptosis in lymphoid cells. nih.gov This difference in activity is not attributed to significant variations in their binding affinity for the cytosolic glucocorticoid receptor. nih.gov Instead, the stereochemistry at C-16 appears to influence the potency of glucocorticoids primarily by modulating the transcriptional activity of the glucocorticoid receptor once it is bound. nih.gov This highlights that receptor binding is a necessary but not solely sufficient determinant of the ultimate biological response.
Impact of Steroidal Nucleus Modifications on Pharmacological Profile
Modifications to the core steroidal structure of betamethasone have been a cornerstone of synthetic glucocorticoid development, aiming to enhance therapeutic efficacy while minimizing adverse effects. Key substitutions at the C-9, C-11, and C-16 positions have profound effects on the pharmacological profile of the resulting analogues.
Analysis of Substitutions at C-9, C-11, and C-16 Positions
The introduction of specific chemical moieties at positions C-9, C-11, and C-16 of the steroid nucleus has been instrumental in optimizing the activity of betamethasone and other glucocorticoids.
C-9 Position: The fluorination at the C-9α position is a critical modification that significantly enhances the glucocorticoid and anti-inflammatory activity. uomustansiriyah.edu.iq This is attributed to the electron-withdrawing nature of the fluorine atom, which increases the acidity of the C-11β hydroxyl group, thereby improving its interaction with the glucocorticoid receptor. uomustansiriyah.edu.iq This substitution also reduces the rate of metabolic inactivation of the molecule.
C-11 Position: The presence of a hydroxyl group at the C-11β position is essential for glucocorticoid activity. This group forms a crucial hydrogen bond with the glucocorticoid receptor, anchoring the steroid in the ligand-binding pocket. Oxidation of the C-11β hydroxyl group to a ketone, as seen in cortisone, results in a significant loss of activity. The body must convert these 11-keto steroids back to their 11β-hydroxy forms for them to be active. Interestingly, for some synthetic steroids like dexamethasone, the 11-keto metabolite can still act as a potent GR agonist. researchgate.net
C-16 Position: As previously discussed in the context of stereochemistry, the 16β-methyl group in betamethasone distinguishes it from dexamethasone (16α-methyl). The primary role of the C-16 methyl group, in either configuration, is to virtually eliminate mineralocorticoid activity. This is a significant advantage as mineralocorticoid effects, such as sodium and water retention, are undesirable side effects of glucocorticoid therapy. While both 16α- and 16β-methylation achieve this, the orientation of the methyl group can subtly influence the glucocorticoid potency and transcriptional activity, as noted in the comparison between dexamethasone and betamethasone. nih.gov
Table 2: Impact of Key Substitutions on the Pharmacological Profile of Betamethasone Analogues
| Position | Substitution | Effect on Glucocorticoid Activity | Effect on Mineralocorticoid Activity |
|---|---|---|---|
| C-9 | α-Fluoro | Significantly Increases | Increases (but overall effect is dominated by other substitutions) |
| C-11 | β-Hydroxyl | Essential for Activity | - |
| C-16 | β-Methyl | Enhances Activity | Virtually Eliminates |
Rational Design of Analogues for Targeted Receptor Interaction
The detailed understanding of the structure-activity relationships of betamethasone has paved the way for the rational design of novel analogues with more targeted and desirable pharmacological profiles. A key goal in this area is the development of "dissociated" glucocorticoids, which retain their anti-inflammatory effects (primarily mediated by transrepression) while having reduced metabolic side effects (often linked to transactivation).
An illustrative example of this rational design approach is the development of betamethasone 17α-carbamates. nih.gov By replacing the typical ester linkage at the C-17 position with a carbamate (B1207046) group, researchers have created a series of compounds with high affinity for the glucocorticoid receptor. nih.gov Certain alkyl-substituted betamethasone 17α-carbamates have demonstrated a dissociated profile in functional assays, showing potent anti-inflammatory activity with a reduced impact on glucose and insulin (B600854) levels in preclinical models. nih.gov This suggests that it is possible to design betamethasone derivatives that selectively modulate the functions of the glucocorticoid receptor, leading to a better therapeutic index. nih.gov This approach highlights how a deep understanding of SAR can be leveraged to fine-tune the interaction of a ligand with its receptor to achieve a more specific and targeted biological response.
Crystal Polymorphism and Solid State Characteristics
Identification and Characterization of Polymorphic Forms
The distinct solid-state structures of Betamethasone (B1666872) 17-acetate polymorphs have been elucidated using a variety of analytical techniques. Methods such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TG), and X-ray Powder Diffraction (XRPD) are fundamental to identifying and characterizing these different crystalline forms. nih.govresearchgate.netsemanticscholar.org
Thermal analysis provides crucial information on the phase transitions and thermal stability of Betamethasone 17-acetate's polymorphs. DSC measures the heat flow associated with thermal transitions, while TG tracks changes in mass upon heating. nih.govresearchgate.net
Studies have shown that the different polymorphic forms of this compound display unique thermal behaviors. For instance, one form exhibits a melting point (Tm) at approximately 228°C. researchgate.net General observations note that the compound sinters and resolidifies at around 165°C, with subsequent remelting and decomposition occurring between 200°C and 220°C. drugs.com These distinct thermal events are indicative of the presence of different crystalline forms or transitions between them upon heating. researchgate.netdrugs.com
| Form | Thermal Event | Temperature (°C) | Reference |
| General | Sintering/Resolidification | ~165 | drugs.com |
| General | Remelting with Decomposition | 200 - 220 | drugs.com |
| Not Specified | Melting Point (Tm) | ~228 | researchgate.net |
This table summarizes the key thermal events observed for this compound through thermal analysis.
X-ray Powder Diffraction (XRPD) is an essential technique for the unambiguous identification of crystalline phases. mdpi.com Each polymorph of this compound possesses a unique crystal lattice, resulting in a characteristic XRPD pattern that serves as a fingerprint for that specific form. nih.govresearchgate.net By analyzing the positions and intensities of the diffraction peaks, researchers can differentiate between forms II, Iα, and Iβ, and monitor transformations from one form to another. nih.govmdpi.com This technique has been instrumental in confirming the crystalline structures of the various polymorphs identified in research studies. researchgate.netsemanticscholar.org
In addition to its anhydrous polymorphic forms, this compound can form a hydrate (B1144303). researchgate.netsemanticscholar.org The formation of this hydrated crystal form is reportedly facilitated by the presence of an amorphous state and low-temperature conditions. researchgate.netsemanticscholar.org The molecular structure of this compound, which includes an active hydroxyl (OH) group, is believed to be a key factor in its propensity to form both different polymorphs and the hydrate. semanticscholar.org Characterization of this hydrate is performed using the same analytical techniques as the anhydrous forms, such as DSC, TG, and XRPD, to determine its unique solid-state properties and stability profile. researchgate.netsemanticscholar.org
Polymorphic Interconversions and Stability
The polymorphs of this compound can convert from one form to another under the influence of various external factors. nih.gov Understanding the stability of each form and the kinetics of their interconversion is critical. Studies have concluded that Form II is the most stable polymorphic form when suspended in water. nih.govresearchgate.net
Several pharmaceutical processing and storage conditions can induce polymorphic transformations.
Solvents: The choice of solvent during recrystallization is a key method for preparing different crystal forms of this compound. researchgate.netsemanticscholar.org Furthermore, suspending the polymorphs in a solvent, such as water, can initiate a transformation. Metastable forms will tend to convert to the most stable form in a given solvent system to reach the lowest energy state. nih.govresearchgate.net
Temperature: Heat can provide the energy necessary to overcome the activation barrier for a solid-state phase transition. researchgate.net It has been demonstrated that Form II of this compound completely converts to Form I when heated at 160°C for 15 minutes. researchgate.net Another observed thermal transition is the partial transformation of Form Iα to Form Iβ when heated at 95°C for seven days. researchgate.net
Grinding: Mechanical stress, such as grinding or ball-milling, can introduce energy into the crystal lattice, leading to physical changes. researchgate.net When the three polymorphic forms of this compound were subjected to ball-milling, their crystallinity was observed to decrease over time. researchgate.net Prolonged grinding can lead to the gradual transformation of the crystalline material into an amorphous state. researchgate.net
| Factor | Condition | Transformation Observed | Reference |
| Temperature | Heating at 160°C for 15 min | Form II → Form I (complete) | researchgate.net |
| Temperature | Heating at 95°C for 7 days | Form Iα → Form Iβ (partial) | researchgate.net |
| Grinding | Ball-milling over time | Decreased crystallinity of all forms | researchgate.net |
| Grinding | Prolonged milling | Crystalline → Amorphous state | researchgate.net |
| Solvent | Suspension in water | Metastable forms → Form II | nih.govresearchgate.net |
This table outlines the observed polymorphic transitions of this compound under different physical and chemical conditions.
Kinetic studies have been performed to understand the rate of polymorphic transformation of this compound in aqueous suspensions. nih.gov These studies are particularly relevant for the development of stable liquid formulations. Research has shown that polymers can affect the rate of these transformations. researchgate.netnih.gov Specifically, the polymer HPMC E5 was found to retard the transition of the metastable forms Iα and Iβ to the more stable form. researchgate.netnih.gov Despite being metastable, Form Iα, when stabilized with HPMC E5, was suggested to be preferable for use in suspension preparations based on kinetic analysis. nih.gov In contrast, Form Iβ was deemed unsuitable due to its inherent instability in water. nih.gov
Influence of Polymers on Polymorphic Stability
The solid-state stability of different polymorphic forms of this compound is a critical factor in pharmaceutical development, particularly for aqueous suspension formulations. Polymers are often introduced into these formulations to control the physical stability of the active pharmaceutical ingredient. Research has specifically investigated the role of polymers in mediating the transformation of this compound polymorphs in aqueous environments. nih.govtandfonline.com
Studies have shown that polymers can effectively slow the transition between certain polymorphic forms. nih.gov In kinetic studies involving this compound (BA) suspended in water, the addition of polymers was found to retard the transformation of its Iα and Iβ forms. nih.govtandfonline.comresearchgate.net Among the polymers investigated, Hydroxypropyl methylcellulose (B11928114) (HPMC E5) was identified as being particularly effective in this regard. nih.govtandfonline.comresearchgate.net
The practical implication of this polymer-induced stabilization is significant for formulation design. The Iα form of this compound is a metastable polymorph. nih.govtandfonline.com Its stabilization by HPMC E5 makes it a more suitable candidate for use in suspension preparations. nih.govtandfonline.comresearchgate.net Conversely, the Iβ form was deemed unsuitable for such applications due to its inherent instability in water. nih.govtandfonline.comresearchgate.net While this compound is known to exist in at least three polymorphic forms (Iα, Iβ, and II), with form II being the most stable in an aqueous suspension, the ability of polymers to kinetically stabilize a metastable form like Iα is a key formulation strategy. researchgate.netnih.gov
The table below summarizes the research findings on the effect of polymers on the polymorphic stability of this compound in an aqueous medium.
Table 1: Effect of HPMC E5 on the Polymorphic Stability of this compound
| Polymer | Polymorphs Affected | Observed Effect | Implication for Aqueous Suspension Formulation |
|---|---|---|---|
| HPMC E5 | Form Iα and Form Iβ | Retarded the polymorphic transition. nih.govtandfonline.comresearchgate.net | The metastable Form Iα is kinetically stabilized, making it preferred for preparations. nih.govtandfonline.comresearchgate.net |
Interactions with Drug Transporters and Enzymes Non Clinical
In Vitro Studies on Cytochrome P450 Metabolism
In vitro studies have established that betamethasone (B1666872) is metabolized by enzymes belonging to the cytochrome P450 3A subfamily. hiv-druginteractions.org The primary enzyme responsible for its metabolism in adult liver tissue is CYP3A4, while CYP3A7 plays a role in the fetoplacental unit. Though betamethasone is recognized as a substrate for CYP3A4, specific enzyme kinetic parameters from in vitro studies, such as K_m_ and V_max_, are not consistently reported in publicly available literature. The metabolic process is understood to be a clearance pathway for the active compound.
Regarding inhibitory effects, there is limited in vitro data to suggest that betamethasone is a significant inhibitor of major CYP450 enzymes. Co-administration with potent CYP3A4 inhibitors can lead to elevated corticosteroid levels, which indicates that betamethasone is a substrate of the enzyme rather than a potent inhibitor. hiv-druginteractions.org
Table 1: Summary of In Vitro Effects of Betamethasone on Cytochrome P450 Enzymes
| Parameter | Enzyme | Finding | Quantitative Data |
| Metabolism | CYP3A4 | Identified as a metabolic pathway for betamethasone. hiv-druginteractions.org | Kinetic parameters (K_m, V_max_) not identified in the literature. |
| Induction | CYP3A4, CYP3A7 | Markedly enhanced mRNA expression in human fetal hepatocytes. nih.gov | EC_50_ and E_max_ values not identified in the literature. |
| Inhibition | CYP3A4 | Not identified as a significant inhibitor; it is a substrate of the enzyme. hiv-druginteractions.org | IC_50_ or K_i_ values not identified in the literature. |
Interaction with Drug Transporters (e.g., P-gp, BCRP, OATP1B) in vitro
The interaction of betamethasone with ATP-binding cassette (ABC) transporters has been explored in several in vitro contexts. There is evidence suggesting that glucocorticoids can be substrates and modulators of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2).
P-glycoprotein (P-gp/ABCB1): Betamethasone is considered a substrate for the P-gp efflux transporter. nih.gov This is supported by studies on other glucocorticoids and by placental transport models where P-gp plays a role in limiting fetal exposure. nih.gov However, specific in vitro transport studies using cell lines like Caco-2 or MDCK to determine efflux ratios or inhibition constants (IC_50_) for betamethasone are not widely reported. In some preclinical models, betamethasone has been observed to decrease the expression of placental P-gp. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): Some studies indicate that betamethasone may act as an inhibitor of BCRP. researchgate.net Glucocorticoids as a class have been shown to interact with BCRP, though often as inhibitors rather than substrates.
Organic Anion Transporting Polypeptides (OATP1B1/OATP1B3): Information regarding the interaction of betamethasone 17-acetate or betamethasone with the hepatic uptake transporters OATP1B1 and OATP1B3 from in vitro studies is lacking in the available scientific literature.
The interaction of betamethasone with efflux transporters like P-gp has significant implications for its disposition in preclinical models. P-gp is expressed in barrier tissues such as the placenta, the blood-brain barrier, and the intestine, where it functions to limit the cellular and tissue penetration of its substrates.
The activity of P-gp can therefore reduce the cellular uptake of betamethasone in these key tissues. In placental models, P-gp-mediated efflux serves a protective role for the fetus by actively transporting the corticosteroid back into the maternal circulation. nih.gov Similarly, P-gp at the blood-brain barrier is expected to limit the central nervous system exposure of betamethasone. The modulation of P-gp expression or function by betamethasone could also suggest a potential for drug-drug interactions, by altering the transport of other co-administered drugs that are also P-gp substrates.
Table 2: Summary of In Vitro Interactions of Betamethasone with Drug Transporters
| Transporter | Interaction Type | Finding | Quantitative Data |
| P-gp (ABCB1) | Substrate | Betamethasone is considered a substrate of this efflux pump. nih.gov | Efflux ratio or transport K_m not identified. |
| Modulator | Decreased placental P-gp mRNA expression in some preclinical models. nih.gov | IC_50_ for inhibition not identified. | |
| BCRP (ABCG2) | Inhibitor | Evidence suggests betamethasone may inhibit BCRP function. researchgate.net | IC_50_ for inhibition not identified. |
| OATP1B1/1B3 | Not Identified | No available data on interaction. | Not applicable. |
Pharmacodynamic Biomarkers in Animal Models
Assessment of Inflammatory Biomarkers in Animal Systems
The anti-inflammatory properties of betamethasone (B1666872) 17-acetate are a key area of investigation in animal studies, with a focus on its impact on inflammatory mediators and physiological responses to inflammation.
Glucocorticoids, as a class, are known to inhibit the expression and actions of a majority of cytokines. This is achieved through genomic mechanisms where the activated glucocorticoid-receptor complex can bind to and inactivate key pro-inflammatory transcription factors. While direct in vivo studies on the specific effects of betamethasone 17-acetate on interleukin-1 beta (IL-1β) and interleukin-8 (IL-8) in rats are not extensively detailed in the available literature, related research provides valuable insights.
In a study involving rats with inflammation induced by complete Freund's adjuvant, the administration of dexamethasone (B1670325), another potent glucocorticoid, was shown to diminish the upregulation of IL-1β in the inflamed tissue nih.gov. In mouse models of intrauterine inflammation, elevated expression of pro-inflammatory mediators, including IL-1β, is a characteristic feature mdpi.com. Although not directly involving betamethasone, this highlights the role of IL-1β as a key inflammatory biomarker that is typically targeted by corticosteroids.
An in vitro study using peripheral blood mononuclear cells demonstrated that betamethasone potently suppressed the secretion of a wide range of cytokines and chemokines nih.gov. While this was not an in vivo animal model, it supports the general mechanism of broad anti-inflammatory action by reducing the levels of these signaling molecules.
The effect of betamethasone on oedema, a hallmark of inflammation, has been investigated in various animal models, with findings suggesting that the route of administration and the specific inflammatory model are critical determinants of its efficacy.
In a study on oedema formation in rat skin, systemically administered betamethasone demonstrated a selective, time- and dose-dependent inhibitory effect camelsandcamelids.com. This suggests a direct action on the physiological processes that lead to fluid accumulation in inflamed tissues. Conversely, a study on oxazolone-induced delayed hypersensitivity inflammation in the rat ear found that topically applied betamethasone 17-valerate was incapable of suppressing oedema phypha.ir. This highlights that the anti-inflammatory activity of betamethasone esters can be highly dependent on the animal model and the specific inflammatory condition being studied.
| Pretreatment Time (hours) | Inhibition of Oedema (%) |
| 1 | Moderate |
| 3 | Significant |
| 6 | Moderate |
Endogenous Cortisol Suppression in Animal Studies
A well-documented pharmacodynamic effect of exogenous glucocorticoid administration is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in endogenous cortisol production.
Animal studies have demonstrated a significant and time-dependent reduction in plasma cortisol levels following the administration of betamethasone.
In a placebo-controlled, cross-over trial involving dogs undergoing orthopaedic surgery, a single intramuscular injection of a betamethasone depot formulation resulted in a significant reduction of the endogenous serum cortisol level for a period of four days nih.gov. After this period, the cortisol levels returned to the pre-operative range nih.gov.
A study in camels receiving an intramuscular dose of betamethasone also documented the suppression of endogenous hydrocortisone (B1673445) (cortisol) camelsandcamelids.com. The plasma concentrations of hydrocortisone were monitored over time, showing a distinct profile of suppression following the administration of betamethasone.
| Time Post-Injection | Serum Cortisol Level |
| Day 1 | Significantly Reduced |
| Day 2 | Significantly Reduced |
| Day 3 | Significantly Reduced |
| Day 4 | Significantly Reduced |
| Day 5 | Returning to Baseline |
Pharmacodynamic modeling is utilized to quantify the relationship between drug concentration and its physiological effect, in this case, the suppression of endogenous cortisol. A key parameter in this modeling is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
In a study conducted on camels, the IC50 of betamethasone for the suppression of endogenous hydrocortisone was estimated to be 0.09 ng/ml camelsandcamelids.com. This low value indicates that betamethasone is a very potent corticosteroid in this species camelsandcamelids.com. The study also noted that the suppression of plasma hydrocortisone could persist even when the plasma concentration of betamethasone is below detectable levels, suggesting complex and potentially prolonged pharmacodynamic effects camelsandcamelids.com.
Gene Expression Profiling in Animal Tissues
The effects of betamethasone at the molecular level can be elucidated through gene expression profiling, which identifies the genes and cellular pathways that are modulated by the compound.
In a study on fetal rat lung mesenchymal fibroblasts, whole-cell transcriptome sequencing and glucocorticoid receptor (GR) chromatin immunoprecipitation sequencing (ChIP-Seq) analysis were used to identify genes regulated by betamethasone. The study found that betamethasone stimulated a strong transcriptional response, with a significant overlap in the regulation of genes when compared to corticosterone (B1669441) nih.gov.
A total of 483 genes were significantly stimulated by betamethasone or corticosterone, with 476 of these being stimulated by both, indicating a strong overlap in their regulatory functions nih.gov. Pathway analysis revealed that key processes regulated by both steroids included cell proliferation and cytoskeletal/cell matrix remodeling nih.gov.
Furthermore, whole-genome GR ChIP-Seq analysis with betamethasone identified glucocorticoid response element-binding sites near previously characterized GR target genes such as Per1, Dusp1, Fkbp5, and Sgk1, as well as near newly identified genes including Crispld2, Tgm2, Hif3α, and Kdr nih.gov. This defines the direct genomic induction of expression in these fetal lung fibroblasts via the glucocorticoid receptor nih.gov.
Table 3: Examples of Betamethasone-Regulated Target Genes in Fetal Rat Lung Mesenchymal Fibroblasts
| Gene | Function |
| Per1 | Circadian rhythm |
| Dusp1 | MAP kinase phosphatase |
| Fkbp5 | Co-chaperone, GR regulator |
| Sgk1 | Serum/glucocorticoid-regulated kinase 1 |
| Tgm2 | Transglutaminase 2 |
Future Directions in Betamethasone 17 Acetate Research
Advanced Synthetic Methodologies for Improved Efficiency and Sustainability
The chemical synthesis of complex steroid molecules like betamethasone (B1666872) has traditionally involved lengthy and resource-intensive processes. researchgate.net Future research is increasingly focused on developing more efficient and sustainable synthetic routes for Betamethasone 17-acetate.
One promising avenue is the adoption of chemoenzymatic synthesis . This approach combines traditional chemical reactions with the use of biocatalysts, such as enzymes, to perform specific transformations with high selectivity and under milder conditions. researchgate.net For instance, a mild fermentation process has been successfully employed for the 1,2-dehydrogenation step in the synthesis of betamethasone, replacing the use of hazardous oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). researchgate.net Research into novel enzymes and microbial strains could further streamline the synthesis of the betamethasone core, which can then be esterified to this compound.
Another key area is the development of greener chemical processes . This includes minimizing the use of toxic reagents and solvents. For example, replacing toxic components like potassium cyanide/acetic acid with alternatives such as 2-chlorovinyl ethyl ether for the installation of the 17-side chain represents a significant step towards a more environmentally friendly synthesis. researchgate.net Future methodologies will likely focus on atom economy, reducing the number of synthetic steps, and utilizing renewable starting materials. A novel and efficient synthesis of betamethasone has been developed from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), demonstrating a potential pathway for industrial application with reduced toxicity and cost. semanticscholar.org
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Chemoenzymatic Synthesis | Combination of chemical and biological (enzymatic) steps. researchgate.net | Increased stereoselectivity, milder reaction conditions, reduced by-product formation. |
| Green Chemistry | Use of less hazardous reagents and solvents, improved atom economy. researchgate.net | Reduced environmental impact, increased safety, potential for lower production costs. |
| Novel Starting Materials | Exploration of readily available and renewable precursors like 9αOH-AD. semanticscholar.org | Shortened synthetic routes, improved overall yield, enhanced sustainability. |
Development of Targeted Delivery Systems for Specific Biological Compartments
A major goal in corticosteroid therapy is to maximize local efficacy while minimizing systemic side effects. The development of targeted delivery systems for this compound is a critical area of future research to achieve this.
Nanoparticle-based systems offer a versatile platform for targeted drug delivery. Solid lipid nanoparticles (SLNs) and polymeric nanoparticles have been investigated for other betamethasone esters, such as betamethasone valerate (B167501), to enhance dermal targeting and create a drug reservoir in the epidermis. nih.govnih.gov Future research will likely focus on developing similar nanoformulations specifically for this compound, optimizing particle size, surface charge, and lipid composition to control drug release and penetration into specific skin layers or other biological compartments.
Liposomal formulations represent another promising approach. Liposomes can encapsulate drugs like this compound, potentially improving their therapeutic index by altering their pharmacokinetic properties. nih.govgoogle.com Research into flexible liposomes, which can deform and squeeze through the narrow intercellular spaces of the stratum corneum, could enhance the topical delivery of this compound for dermatological applications. nih.gov
Polymeric micelles are also being explored as nanocarriers for corticosteroids. These self-assembling structures can encapsulate hydrophobic drugs like this compound in their core, improving solubility and stability. nih.govnih.gov Future work could involve designing stimuli-responsive micelles that release the drug only in response to specific physiological cues at the target site, such as changes in pH or temperature.
| Delivery System | Mechanism of Action | Potential Application for this compound |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a solid lipid core for controlled release and enhanced skin penetration. nih.gov | Topical delivery for dermatological conditions with reduced systemic absorption. |
| Liposomes | Encapsulation within a lipid bilayer to modify drug disposition and improve tolerability. nih.gov | Targeted delivery to specific tissues or cells, potentially for inflammatory or autoimmune disorders. |
| Polymeric Micelles | Encapsulation of the drug within the hydrophobic core of self-assembled polymer chains. nih.gov | Improved solubility and stability for parenteral administration and targeted delivery to inflamed tissues. |
Deeper Elucidation of Structure-Activity-Relationship via Advanced Computational Methods
Understanding the precise interactions between this compound and its biological targets, primarily the glucocorticoid receptor (GR), is fundamental to designing more effective and safer drugs. Advanced computational methods are becoming indispensable tools in this endeavor.
Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding of this compound to the GR. These methods can predict the binding affinity, identify key amino acid residues involved in the interaction, and simulate the conformational changes in both the ligand and the receptor upon binding. By comparing the binding modes of this compound with other corticosteroids, researchers can elucidate the structural features responsible for its specific activity and potency.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. By analyzing a series of related compounds and their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized molecules. This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted properties. Future QSAR studies on a range of betamethasone esters, including the 17-acetate, could help in designing derivatives with improved therapeutic profiles.
These in silico approaches, when integrated with experimental data, can provide a comprehensive understanding of the structure-activity-relationship of this compound, guiding the rational design of next-generation corticosteroids with enhanced selectivity and reduced off-target effects.
Exploration of Novel Metabolic Pathways and Their Biological Significance
The metabolism of this compound plays a crucial role in its duration of action and the potential for side effects. While the general metabolic pathways of betamethasone have been studied, a more in-depth exploration of the specific biotransformation of the 17-acetate ester is a key area for future research.
Studies on betamethasone have identified several metabolic transformations, including oxidation of the 11β-hydroxyl group, hydroxylation at the 6β-position, reduction of the C-20 carbonyl group, and removal of the side chain to form 17-oxosteroids. bioscientifica.com It is likely that this compound undergoes similar transformations, but the presence of the 17-acetate group may influence the rate and extent of these reactions. Future research should focus on identifying and characterizing the unique metabolites of this compound in various biological systems.
The role of specific enzymes, such as those from the cytochrome P450 family, in the metabolism of this compound needs to be elucidated. Understanding which isoforms are responsible for its breakdown can help predict potential drug-drug interactions and variability in patient response.
Furthermore, the biological activity of the metabolites themselves is an important consideration. Some metabolites may retain glucocorticoid activity, while others may be inactive or even have different pharmacological profiles. nih.gov A comprehensive understanding of the metabolic fate of this compound and the biological significance of its metabolites will be crucial for optimizing its therapeutic use.
| Metabolic Transformation | Potential Consequence for this compound |
| Hydrolysis of the 17-acetate ester | Formation of betamethasone, which has its own distinct pharmacokinetic and pharmacodynamic profile. |
| 6β-hydroxylation | Formation of a more polar metabolite that is more readily excreted. bioscientifica.com |
| 11β-dehydrogenation | Conversion to an 11-keto metabolite, which may have reduced glucocorticoid activity. bioscientifica.com |
| Side-chain cleavage | Formation of 17-ketosteroid metabolites, leading to inactivation. bioscientifica.com |
Integration of Multi-omics Data for Comprehensive Pharmacodynamic Understanding in Animal Models
To gain a holistic understanding of the effects of this compound, future research will increasingly rely on the integration of multiple "omics" datasets from preclinical animal models. This systems biology approach can provide a comprehensive picture of the molecular changes induced by the drug.
Genomics and transcriptomics can identify the genes whose expression is altered by this compound. This can reveal the downstream signaling pathways and cellular processes that are modulated by the drug, providing insights into its mechanism of action and potential off-target effects. mdpi.com
Proteomics can be used to study the changes in protein expression and post-translational modifications in response to this compound treatment. This can provide a more direct measure of the functional changes occurring within the cell.
Metabolomics can analyze the global changes in small molecule metabolites following drug administration. This can provide a snapshot of the metabolic state of a cell or tissue and reveal how this compound influences various metabolic pathways.
By integrating these multi-omics datasets, researchers can build comprehensive models of the pharmacodynamics of this compound. This will not only enhance our understanding of its therapeutic effects but also help in identifying potential biomarkers for predicting patient response and monitoring treatment efficacy in future clinical applications. medrxiv.org
Q & A
Basic Research Questions
Q. How can Betamethasone 17-acetate be distinguished from its structural isomers (e.g., 21-acetate) in analytical workflows?
- Methodological Answer : Utilize high-resolution chromatographic separation (e.g., UPLC) coupled with tandem mass spectrometry (MS/MS). Key parameters include retention time differences (e.g., Betamethasone 21-acetate elutes earlier than 17-acetate derivatives) and unique fragmentation patterns. For example, this compound shows a characteristic fragment ion at m/z 319.2 under positive ionization, distinct from 21-acetate derivatives . Confirmatory analysis via -NMR can resolve positional isomerism by distinguishing fluorine environments in the steroid backbone .
Q. What validated protocols exist for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges for sample cleanup, followed by LC-MS/MS quantification. Calibration curves (linear range: 0.1–100 ng/mL) should be constructed using deuterated internal standards (e.g., Betamethasone-d) to correct for matrix effects. Recovery rates ≥85% are achievable with optimized gradient elution (acetonitrile/water with 0.1% formic acid) . Validate precision (RSD <10%) and accuracy (80–120%) per ICH guidelines .
Q. What synthetic routes are documented for this compound, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves esterification of Betamethasone with acetic anhydride under basic conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product purity using HPLC-UV (λ = 240 nm). Key intermediates (e.g., 9α-fluoro-16β-methylprednisolone) should be characterized via -NMR and FTIR to verify hydroxyl group acetylation at the 17-position .
Advanced Research Questions
Q. How do structural modifications at the 17-position (e.g., valerate vs. acetate esters) affect Betamethasone’s glucocorticoid receptor (GR) binding affinity?
- Methodological Answer : Perform competitive binding assays using GR-transfected HEK293 cells. Radiolabeled dexamethasone serves as a tracer, with IC values calculated via nonlinear regression. Betamethasone 17-valerate exhibits higher lipophilicity (logP = 4.2) than 17-acetate (logP = 2.8), correlating with prolonged receptor residence time but reduced aqueous solubility. Data contradictions may arise from assay conditions (e.g., serum-free vs. serum-containing media) .
Q. What are the metabolic stability challenges of this compound in hepatic microsomal assays, and how can they be mitigated?
- Methodological Answer : Incubate this compound with human liver microsomes (HLMs) and NADPH. Monitor hydrolysis to Betamethasone via LC-MS/MS. Half-life (t) values <30 minutes indicate rapid esterase-mediated degradation. Mitigation strategies include co-administration of esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) or prodrug design with bulky 17-substituents to sterically hinder enzymatic cleavage .
Q. How can conflicting data on this compound’s anti-inflammatory potency in preclinical models be reconciled?
- Methodological Answer : Conduct dose-response studies in murine dermatitis models, standardizing variables like vehicle (ointment vs. hydrogel) and application frequency. Use ELISA to quantify TNF-α and IL-6 suppression. Discrepancies often stem from differences in skin permeability models (e.g., Franz cells vs. in vivo). Meta-analysis of EC values across studies with weighted Z-scores can resolve contradictions .
Q. What stability-indicating methods are recommended for this compound under accelerated degradation conditions?
- Methodological Answer : Stress testing under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-PDA. Forced degradation at 60°C/75% RH for 14 days typically yields ≤5% decomposition. Quantify major degradants (e.g., Betamethasone) using a stability-indicating method with resolution factor >2.0 between peaks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
